N-(3-fluorobenzyl)propane-1,3-diamine
Overview
Description
N-(3-fluorobenzyl)propane-1,3-diamine is an organic compound with the molecular formula C10H15FN2 It is characterized by the presence of a fluorobenzyl group attached to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)propane-1,3-diamine typically involves the reaction of 3-fluorobenzyl chloride with propane-1,3-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification of the final product is achieved through techniques such as distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorobenzyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-fluorobenzyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)propane-1,3-diamine
- N-(2-fluorobenzyl)propane-1,3-diamine
- N-(3-chlorobenzyl)propane-1,3-diamine
Uniqueness
N-(3-fluorobenzyl)propane-1,3-diamine is unique due to the position of the fluorine atom on the benzyl group, which influences its chemical reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N'-[(3-fluorophenyl)methyl]propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7,13H,2,5-6,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASVZHQJTWLVLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249702 | |
Record name | N1-[(3-Fluorophenyl)methyl]-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953072-23-6 | |
Record name | N1-[(3-Fluorophenyl)methyl]-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953072-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-[(3-Fluorophenyl)methyl]-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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